molecular formula C18H23N5O B4288267 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

Cat. No.: B4288267
M. Wt: 325.4 g/mol
InChI Key: XQUHZZQEVLCPRL-UHFFFAOYSA-N
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Description

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a morpholin-4-ylmethyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the cyclopropyl, morpholin-4-ylmethyl, and phenyl groups. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, as well as various acids and bases to facilitate substitution and oxidation processes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . The compound’s ability to bind to these targets and alter their activity is a key factor in its potential therapeutic effects.

Comparison with Similar Compounds

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the cyclopropyl, morpholin-4-ylmethyl, and phenyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-N-cyclopropyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c19-18-21-16(11-17(22-18)20-14-5-6-14)15-4-2-1-3-13(15)12-23-7-9-24-10-8-23/h1-4,11,14H,5-10,12H2,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUHZZQEVLCPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=C2)C3=CC=CC=C3CN4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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